molecular formula C15H16ClNO3 B2928787 2-chloro-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzamide CAS No. 2320608-68-0

2-chloro-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzamide

Cat. No. B2928787
CAS RN: 2320608-68-0
M. Wt: 293.75
InChI Key: PZPORDHNDHEEMM-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzamide” is a chemical compound with the molecular formula C16H18ClNO3 . It is a complex organic compound that has potential applications in various fields of chemistry .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzamide core substituted with a chloro group and a 2,5-dimethylfuran-3-yl group . The exact structure can be found in dedicated chemical databases .

Scientific Research Applications

Comprehensive Analysis of 2-Chloro-N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]benzamide Applications

Pesticidal Applications: The compound shows promise in the field of pesticides due to its amide structure, which can easily form hydrogen bonds with the activated part of target enzymes in pests. This interaction can effectively control pest populations. Moreover, the introduction of the amide structure is beneficial for the biodegradation of pesticides, making this compound a potential candidate for environmentally friendly pest control solutions .

Fungicidal Properties: Benzamide derivatives, including 2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide, have demonstrated good fungicidal activities. This is particularly relevant for combating fungal pathogens in agriculture, which can have a significant impact on crop yields and quality .

Larvicidal Activities: The compound has shown high larvicidal activity against mosquito larvae. This suggests its potential use in public health efforts to control mosquito populations and thereby reduce the spread of mosquito-borne diseases .

Synthesis of Heterocyclic Derivatives: Due to the presence of nitrogen and oxygen atoms, benzamide derivatives are key in synthesizing heterocyclic compounds like 1,2,4-oxadiazole. These heterocyclic derivatives have diverse biological activities, which can be harnessed in various scientific applications .

Lead Compounds for Pesticides: The structural features of benzamides make them suitable as lead compounds in the development of new pesticides. Their high activity and potential for low toxicity and residue are crucial for the creation of next-generation pest control agents .

Bioisosterism in Drug Design: Bioisosterism involves the replacement of one part of a molecule with another to retain biological activity while potentially improving other properties. The compound can be used in bioisosterism to design new drugs with improved efficacy and safety profiles .

Amide Group’s Role in Enzyme Interaction: The amide group in benzamides can interact with enzymes, controlling target organisms. This property is essential for the development of compounds that can selectively target and inhibit specific enzymes in various organisms .

Biodegradation of Pesticides: Introducing amide structures into pesticides can enhance their biodegradability. This is a significant advantage in reducing the environmental impact of pesticide use, as it promotes the breakdown of these compounds into less harmful substances .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its effects would depend on its specific chemical structure and the context in which it is used .

properties

IUPAC Name

2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-9-7-12(10(2)20-9)14(18)8-17-15(19)11-5-3-4-6-13(11)16/h3-7,14,18H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPORDHNDHEEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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